molecular formula C6H4BBrF2O2 B1284255 2-Bromo-4,5-difluorophenylboronic acid CAS No. 849062-34-6

2-Bromo-4,5-difluorophenylboronic acid

Cat. No.: B1284255
CAS No.: 849062-34-6
M. Wt: 236.81 g/mol
InChI Key: LUHSZNLWFYNKCZ-UHFFFAOYSA-N
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Description

2-Bromo-4,5-difluorophenylboronic acid is an organoboron compound with the molecular formula C6H4BBrF2O2. It is a boronic acid derivative that features a bromine atom and two fluorine atoms attached to a phenyl ring, along with a boronic acid group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

General Synthetic Strategies

The synthesis of 2-Bromo-4,5-difluorophenylboronic acid typically involves two main steps:

These steps require careful control of reaction conditions to achieve regioselectivity and high purity.

Detailed Preparation Methods

Halogenation of Phenyl Precursors

  • Starting materials: Phenylboronic acid derivatives or fluorinated phenyl compounds
  • Bromination: Achieved using bromine or brominating agents such as N-bromosuccinimide (NBS) often in the presence of catalysts like iron(III) bromide or metal bromides (e.g., potassium bromide)
  • Fluorination: Usually introduced prior to or simultaneously with bromination, using fluorinated phenyl precursors or fluorination reagents
  • Reaction conditions: Controlled temperatures (typically 30–60 °C), solvents such as chloroform, methanol, or tetrahydrofuran (THF), and inert atmosphere to prevent side reactions.

Formation of the Boronic Acid Group

  • Palladium-catalyzed borylation: The brominated fluorophenyl intermediate undergoes palladium-catalyzed borylation using bis(pinacolato)diboron or trimethylborate as the boron source
  • Catalysts: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2
  • Bases: Potassium carbonate or potassium phosphate to facilitate transmetalation
  • Solvents: Organic solvents like toluene, ethanol, or 1,4-dioxane under inert atmosphere (nitrogen or argon)
  • Temperature: Typically 50–100 °C for several hours to ensure complete conversion.

Workup and Purification

  • Extraction: Organic solvents such as ethyl ether or ethyl acetate are used to extract the product
  • Purification: Recrystallization and chromatographic techniques (silica gel chromatography) to achieve high purity (>95%)
  • Yield: Reported yields range from 80% to over 90% depending on the exact method and scale.

Representative Synthetic Route Example

Step Reagents & Conditions Description Yield & Notes
1. Preparation of fluorinated aryl magnesium bromide 2,4-difluorobromobenzene + Mg in THF at -15 °C Formation of 2,4-difluorophenylmagnesium bromide intermediate High yield intermediate for borylation
2. Reaction with trimethylborate Addition of trimethylborate to Grignard reagent at -15 °C, then warming to 0 °C Formation of boronate ester intermediate 84.3% yield crude product
3. Acidic hydrolysis Addition of 10% sulfuric acid and water to hydrolyze boronate ester to boronic acid Conversion to 2,4-difluorophenylboronic acid Product used without further purification
4. Bromination (for 2-bromo substitution) Bromine or NBS with metal bromide catalyst at 30–60 °C Selective bromination at position 2 on fluorinated phenyl ring High regioselectivity and yield
5. Palladium-catalyzed borylation Pd catalyst, bis(pinacolato)diboron, base, inert atmosphere, 50–100 °C Installation of boronic acid group on brominated fluorophenyl intermediate High yield, scalable

Comparative Data Table of Key Reaction Parameters

Parameter Typical Range/Value Notes
Bromination temperature 30–60 °C Higher temps increase by-products
Bromination time 2–4 hours Optimal for selectivity and yield
Boronation catalyst Pd(PPh3)4, Pd(dppf)Cl2 Palladium catalysts preferred
Boronation base K2CO3, K3PO4 Facilitates transmetalation
Boronation solvent THF, toluene, 1,4-dioxane Inert atmosphere required
Boronation temperature 50–100 °C Ensures complete reaction
Yield 80–95% Depends on purity of intermediates

Research Findings and Notes

  • The presence of fluorine atoms at positions 4 and 5 influences the electronic properties of the phenyl ring, affecting regioselectivity during bromination and borylation steps.
  • The use of metal bromides (e.g., potassium bromide) in bromination enhances selectivity and yield by moderating bromine reactivity.
  • Industrial scale synthesis employs automated reactors with precise temperature and atmosphere control to maintain consistent quality.
  • The boronic acid group is sensitive to protodeboronation; thus, reaction conditions are optimized to minimize decomposition.
  • Alternative synthetic routes may involve direct palladium-catalyzed borylation of 2-bromo-4,5-difluorobenzene, bypassing the need for pre-formed boronic acid derivatives.

Chemical Reactions Analysis

Scientific Research Applications

2-Bromo-4,5-difluorophenylboronic acid is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-difluorophenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Biological Activity

2-Bromo-4,5-difluorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its applications in medicinal chemistry, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₃BrF₂O₂
  • Molecular Weight : 237.00 g/mol
  • Density : 1.9 ± 0.1 g/cm³
  • Boiling Point : 291.3 ± 40.0 °C at 760 mmHg
  • Melting Point : 118-122 °C

Biological Applications

This compound is primarily used as a building block in the synthesis of pharmaceuticals, particularly those with anticancer and antimicrobial properties. Its boronic acid functional group allows it to interact with various biological molecules, enhancing its utility in drug development.

Medicinal Chemistry

The compound serves as a precursor for synthesizing biologically active molecules through reactions such as the Suzuki-Miyaura coupling. This reaction enables the formation of complex biaryl structures that are essential in drug design.

The biological activity of this compound is attributed to its ability to form reversible covalent bonds with diols, which is crucial for inhibiting certain enzymes and modulating receptor activities. The presence of bromine and fluorine enhances its binding affinity to biological targets, allowing for selective interactions.

Antimicrobial Activity

A study evaluated the antimicrobial properties of related phenylboronic acids, indicating that compounds with similar structures exhibit moderate activity against various pathogens including Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined using standard agar diffusion methods .

PathogenMIC (µg/mL)
Escherichia coli< 50
Candida albicans> 100
Aspergillus niger< 75

This data suggests that derivatives of phenylboronic acids can serve as potential antimicrobial agents.

Neuroprotective Effects

Research involving boronic acids has shown promise in neuroprotection. For instance, studies on trans-beta-styryl-boronic acid (TBSA), a related compound, demonstrated significant reductions in amyloid plaque burden and neuroinflammation in models of Alzheimer’s disease. These findings highlight the potential for boronic acids to influence neurodegenerative processes .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-bromo-4,5-difluorophenylboronic acid?

  • Methodological Answer : Synthesis typically involves halogenation and boronation of a fluorinated benzene precursor. A common route starts with 4,5-difluorobenzene derivatives:

Bromination : Electrophilic bromination using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) to introduce the bromo group at the ortho position.

Boronation : Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) under inert conditions .

  • Key Considerations : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can purity and stability of this compound be validated?

  • Methodological Answer :

  • Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid). Compare retention times to commercial standards (e.g., >97.0% purity as in catalog references) .
  • Stability Testing : Store under nitrogen at –20°C to prevent hydrolysis. Conduct accelerated degradation studies at 40°C/75% RH for 1 week and monitor boronic acid decomposition via FT-IR (B-O bond absorption at ~1340 cm⁻¹) .

Q. What are its primary applications in cross-coupling reactions?

  • Methodological Answer : This compound is a key Suzuki-Miyaura coupling partner for synthesizing biaryl structures. Example protocol:

  • React with aryl halides (e.g., 4-chlorotoluene) using Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv), in THF/H₂O (3:1) at 80°C for 12 hours. Isolate products via extraction (EtOAc/H₂O) and confirm by NMR .

Advanced Research Questions

Q. How does the electronic effect of bromo and fluoro substituents influence regioselectivity in coupling reactions?

  • Methodological Answer :

  • Bromo Group : Acts as an electron-withdrawing group (EWG), directing cross-coupling to the para position. Confirmed via DFT calculations (e.g., lower activation energy for para-C-B bond cleavage) .
  • Fluoro Groups : Enhance stability of the boronate intermediate but may sterically hinder coupling at adjacent positions. Compare reactivity with analogs like 2-bromo-3,4-difluorophenylboronic acid using kinetic studies .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during synthesis?

  • Methodological Answer :

  • Additive Screening : Use silver oxide (Ag₂O) to suppress protodeboronation by scavenging free protons.
  • Solvent Optimization : Replace protic solvents (e.g., H₂O) with anhydrous DMF or toluene to reduce hydrolysis .
  • Low-Temperature Reactions : Perform couplings at 0–25°C to minimize thermal degradation .

Q. How can derivatives of this compound be synthesized for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Esterification : React with ethanol/H₂SO₄ to form boronic ester derivatives (e.g., pinacol ester) for enhanced stability .
  • Functionalization : Introduce substituents via Pd-catalyzed C-H activation (e.g., acetoxylation using Pd(OAc)₂ and PhI(OAc)₂) .

Q. How do contradictory data on reaction yields arise in literature, and how can they be resolved?

  • Methodological Answer :

  • Source Analysis : Compare catalyst systems (e.g., PdCl₂ vs. Pd(OAc)₂) and ligand effects (dppf vs. SPhos). Reproduce experiments under standardized conditions (e.g., inert atmosphere, degassed solvents).
  • Statistical Validation : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading) .

Properties

IUPAC Name

(2-bromo-4,5-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrF2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHSZNLWFYNKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Br)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584487
Record name (2-Bromo-4,5-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-34-6
Record name (2-Bromo-4,5-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,5-difluorobenzeneboronic acid
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-Bromo-4,5-difluorophenylboronic acid
2-Bromo-4,5-difluorophenylboronic acid
2-Bromo-4,5-difluorophenylboronic acid
2-Bromo-4,5-difluorophenylboronic acid
2-Bromo-4,5-difluorophenylboronic acid
2-Bromo-4,5-difluorophenylboronic acid

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